3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS 17988-79-3): A Technical Guide to Properties, Reactivity, and Pharmaceutical Conjugation
3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS 17988-79-3): A Technical Guide to Properties, Reactivity, and Pharmaceutical Conjugation
Executive Summary
In the rapidly evolving fields of targeted drug delivery and advanced theranostics, the structural architecture of polymer precursors dictates the efficacy of the final biomedical device. 3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS 17988-79-3) is a highly specialized, bifunctional organosilane. Featuring a flexible tetrasiloxane backbone flanked by two reactive chloromethyl groups, this compound serves as a critical macromer for crosslinking and active pharmaceutical ingredient (API) conjugation.
Unlike rigid carbon-based polymers, the siloxane backbone provides exceptional gas permeability, low glass transition temperature, and superior biocompatibility[1][2]. Concurrently, the electron-withdrawing chloromethyl groups offer precise electrophilic centers for nucleophilic substitution, enabling the predictable, stoichiometric loading of therapeutics[3][4].
Physicochemical Properties & Structural Analysis
The physical behavior of 3,5-Bis(chloromethyl)octamethyltetrasiloxane is governed by the low rotational energy barrier of its Si-O-Si bonds, which imparts high chain flexibility. Understanding its fluid dynamics and thermal properties is critical for optimizing microfluidic mixing and reaction kinetics during drug conjugation.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Causality / Significance in Formulation |
| CAS Number | 17988-79-3 | Unique identifier for regulatory tracking. |
| Molecular Formula | C10H28Cl2O3Si4 | Determines stoichiometric calculations for API loading. |
| Molecular Weight | 379.58 g/mol | High MW relative to simple silanes reduces volatility during high-temp reflux. |
| Kinematic Viscosity | 6.02 mm²/s (0°C)3.60 mm²/s (25°C)[5] | Low viscosity ensures rapid diffusion of nucleophiles during bulk conjugation reactions without requiring excessive solvent dilution. |
| Chemical Family | Organosilane / Siloxane | Ensures compatibility with hydrophobic matrices (e.g., PDMS) used in drug-eluting implants[1]. |
Chemical Reactivity & Mechanistic Pathways
The utility of CAS 17988-79-3 lies in the reactivity of its chloromethyl (-CH₂Cl) groups. The carbon atom in the Si-CH₂Cl bond is highly electrophilic due to the inductive electron-withdrawing effect of the chlorine atom, further stabilized by the polarizability of the adjacent silicon atom[3].
When exposed to a nucleophile (such as a primary or secondary amine on an API), the molecule undergoes a classic bimolecular nucleophilic substitution (
Nucleophilic substitution pathway for API conjugation.
Applications in Drug Development & Theranostics
Medical-grade polysiloxanes are the gold standard for long-term implantable devices and controlled-release drug delivery systems[1][6].
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Drug-Eluting Implants: By utilizing 3,5-Bis(chloromethyl)octamethyltetrasiloxane as a crosslinker, developers can tune the mesh size of a silicone elastomer. The precise distance between the 3 and 5 positions dictates the crosslink density, which directly controls the diffusion rate of the embedded API out of the matrix[6].
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Theranostic Nanoparticles: In personalized medicine, polysiloxanes act as the "shield" for nanoplatforms carrying both diagnostic imaging agents and therapeutic payloads[2]. The chloromethyl groups allow for the covalent tethering of targeting ligands (e.g., peptides or antibodies) that direct the nanoparticle to specific tumor microenvironments.
Self-Validating Experimental Protocol: API Conjugation
To ensure scientific integrity, the following protocol for conjugating an amine-bearing API to CAS 17988-79-3 is designed as a self-validating system . Every critical step includes a mechanistic justification and an analytical checkpoint.
Step-by-Step Methodology
Step 1: Anhydrous Preparation
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Action: Dissolve 1.0 eq of 3,5-Bis(chloromethyl)octamethyltetrasiloxane and 2.2 eq of the amine-bearing API in anhydrous toluene. Add 2.5 eq of Triethylamine (TEA).
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Causality: While the Si-CH₂Cl bond is more hydrolytically stable than a direct Si-Cl bond, trace moisture can induce side reactions with the API. TEA acts as an acid scavenger. Without TEA, the generated HCl would protonate the remaining unreacted API, destroying its nucleophilicity and halting the reaction prematurely.
Step 2:
-
Action: Reflux the mixture at 85°C under a continuous nitrogen atmosphere for 18 hours.
-
Causality: The moderate steric hindrance of the octamethyltetrasiloxane backbone requires elevated thermal energy to reach the
transition state. Nitrogen prevents oxidative degradation of the API at high temperatures.
Step 3: Purification
-
Action: Cool to room temperature. Filter the precipitated TEA-HCl salts. Remove toluene via rotary evaporation under reduced pressure.
-
Causality: The precipitation of TEA-HCl provides immediate, visual confirmation that the substitution reaction has occurred.
Step 4: Analytical Validation (The Self-Validating Checkpoint)
-
Action: Analyze the purified conjugate via
H-NMR spectroscopy. -
Causality: The protocol validates itself through NMR shift tracking. The disappearance of the distinct chloromethyl proton peak (typically
2.8–3.0 ppm) and the emergence of a new methylene peak adjacent to the nitrogen ( 2.2–2.5 ppm) provides unambiguous, quantitative proof of covalent conjugation.
Self-validating workflow for siloxane-API conjugation.
Safety, Handling, and Toxicity
When handling CAS 17988-79-3 during research and scale-up, strict adherence to safety protocols is required to maintain both operator safety and reagent integrity.
Table 2: Hazard & Handling Profile
| Category | Specification | Mitigation / Causality |
| HMIS Codes | Health: 2, Flammability: 2, Reactivity: 0[7] | Use in a spark-free fume hood. The compound is combustible and can cause contact dermatitis upon prolonged exposure. |
| Incompatibilities | Peroxides, strong oxidizing agents, strong acids/bases[7] | Contact with strong acids can cleave the siloxane (Si-O-Si) backbone, destroying the tetrasiloxane structure. |
| Decomposition | Organic Acid Vapors[7] | Thermal degradation yields toxic vapors; ensure local exhaust ventilation is active during vacuum distillation. |
References
- Title: SIB1053.5 - Gelest, Inc. | Source: gelest.
- Title: Pure Organometallic and Organononmetallic Liquids, Binary Liquid Mixtures (Landolt-Bornstein) | Source: epdf.
- Title: Most Important Biomedical and Pharmaceutical Applications of Silicones - MDPI | Source: mdpi.
- Title: Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC | Source: nih.
- Title: Chloromethyl Trimethylsilane Purification Methods And Techniques | Source: zmsilane.
- Title: Cyclotetrasiloxane, (chloromethyl)heptamethyl- | 17882-66-5 | Benchchem | Source: benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zmsilane.com [zmsilane.com]
- 4. Cyclotetrasiloxane, (chloromethyl)heptamethyl- | 17882-66-5 | Benchchem [benchchem.com]
- 5. epdf.pub [epdf.pub]
- 6. Implantable drug eluting devices: Key applications for silicone | Magazine [magazine.elkem.com]
- 7. gelest.com [gelest.com]
